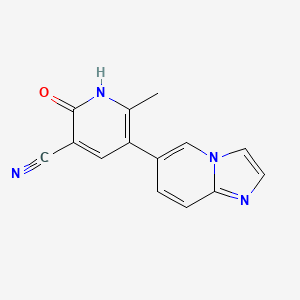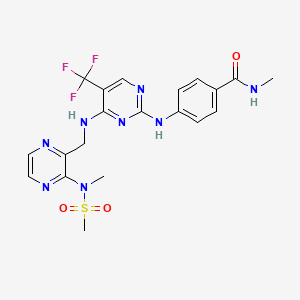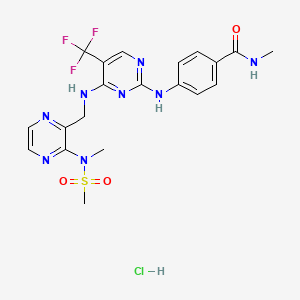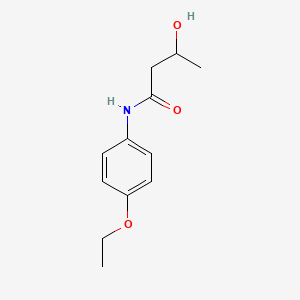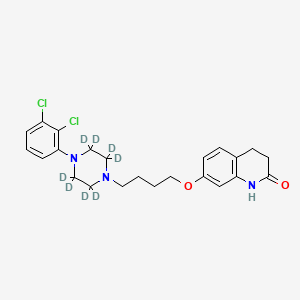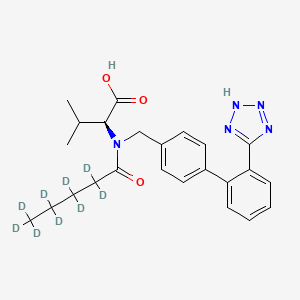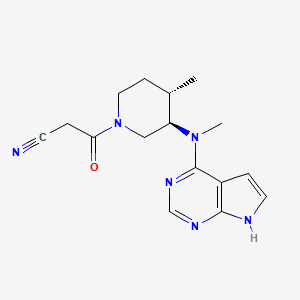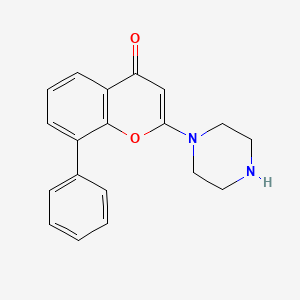
LY 303511
Übersicht
Beschreibung
LY 303511 is a synthetic organic compound that is structurally similar to LY 294002. Unlike LY 294002, this compound does not inhibit phosphoinositide 3-kinase (PI3K). It is primarily used in scientific research as a negative control for PI3K inhibition studies. This compound has been shown to enhance the sensitivity of certain cancer cells to apoptosis-inducing agents, making it a valuable tool in cancer research .
Wissenschaftliche Forschungsanwendungen
LY 303511 has a wide range of scientific research applications, including:
Cancer Research: this compound enhances the sensitivity of cancer cells to apoptosis-inducing agents, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). .
Cell Biology: This compound is used to investigate the mechanisms of cell signaling and the role of reactive oxygen species in cellular responses.
Wirkmechanismus
LY 303511 exerts its effects primarily through the production of reactive oxygen species, such as hydrogen peroxide. This leads to the activation of mitogen-activated protein kinases (MAPKs), which in turn up-regulate the expression of death receptors (DR4 and DR5) on the surface of cancer cells. The increased expression of these receptors enhances the sensitivity of cancer cells to apoptosis-inducing agents like TRAIL. This compound does not inhibit PI3K, making it a useful negative control in studies involving PI3K inhibitors .
Biochemische Analyse
Biochemical Properties
LY 303511 acts as a PI3-kinase inhibitor and a K v channel blocker . It interacts with enzymes such as PI3-kinase and K v channels, blocking their activity . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
This compound has various effects on cells. It enhances TRAIL sensitivity of SHEP-1 neuroblastoma cells . It also inhibits IL-1β-stimulated NF-κB activation, which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits BRD2, BRD3, and BRD4, proteins that play key roles in cell growth and division . It also induces ROS production, which can lead to oxidative stress and influence various cellular processes .
Temporal Effects in Laboratory Settings
Vorbereitungsmethoden
LY 303511 is synthesized through a series of chemical reactions starting from 2-chloro-4H-1-benzopyran-4-one. The synthetic route involves the following steps:
Nucleophilic substitution: The chlorine atom in 2-chloro-4H-1-benzopyran-4-one is replaced by a piperazine group.
Aromatic substitution: The phenyl group is introduced at the 8-position of the benzopyran ring.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
LY 303511 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).
Reduction: It can be reduced under specific conditions, although this is less commonly studied.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
LY 303511 is structurally similar to LY 294002, with the primary difference being the substitution of an oxygen atom with a nitrogen atom in the morpholine ring. Unlike LY 294002, this compound does not inhibit PI3K, making it a valuable negative control in PI3K inhibition studies. Other similar compounds include:
LY 294002: A potent PI3K inhibitor used in various research studies.
Wortmannin: Another PI3K inhibitor with a different chemical structure.
PI-103: A dual inhibitor of PI3K and mammalian target of rapamycin (mTOR).
This compound’s unique property of not inhibiting PI3K while still affecting cellular processes through reactive oxygen species production makes it a valuable tool in research .
Eigenschaften
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165632 | |
| Record name | LY 303511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154447-38-8 | |
| Record name | LY 303511 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 303511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the initial understanding of LY303511's function?
A1: LY303511 was initially developed as a negative control for LY294002, lacking the pan-PI3K inhibitory activity of its counterpart [, ].
Q2: How does LY303511 impact cell proliferation, and what molecular targets are involved?
A2: LY303511 inhibits cell proliferation through both mammalian target of rapamycin (mTOR)-dependent and -independent mechanisms []. It inhibits mTORC1 downstream signaling, similar to rapamycin, by blocking the phosphorylation of p70 S6 kinase (S6K) []. Additionally, LY303511 inhibits casein kinase 2 (CK2) activity, which regulates G1 and G2/M cell cycle progression, independent of mTOR [].
Q3: Does LY303511 affect apoptosis, and if so, how?
A3: LY303511 has been shown to induce apoptosis in several cancer cell lines, including oral cancer cells [] and prostate cancer cells []. This apoptotic effect is mediated by increased intracellular hydrogen peroxide (H2O2) production [, ], leading to the activation of caspases -2 and -3 [].
Q4: Does LY303511 influence the expression of death receptors?
A4: Yes, LY303511 has been shown to upregulate the expression of TRAIL receptors DR4 and DR5 in neuroblastoma cells []. This upregulation is mediated by LY303511-induced H2O2 production, leading to the activation of mitogen-activated protein kinases (MAPKs) JNK and ERK, which in turn promote DR4 and DR5 surface expression, respectively [].
Q5: Does LY303511 interact with serotonin receptors?
A5: Research suggests that LY303511 might directly interact with specific serotonin receptors. It has been shown to suppress cAMP signals initiated by the 5-HT4 receptor and induce Ca2+ transients in cells expressing the 5-HT2C receptor [].
Q6: How does LY303511 affect gap junctional intercellular communication (GJIC)?
A6: LY303511 enhances homotypic GJIC in cancer cells. This effect is independent of PI3K/Akt inhibition but is associated with increased protein kinase A (PKA) activity [].
Q7: Does LY303511 interact with BET bromodomains?
A7: Yes, quantitative chemoproteomic profiling revealed that LY303511, like LY294002, inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 []. This inhibition occurs through competitive binding to the acetyl-lysine binding site of the first bromodomain of these proteins [].
Q8: How does LY303511 affect fowl sperm motility?
A8: LY303511, unlike LY294002, does not inhibit calcium-regulated maintenance of flagellar movement in fowl spermatozoa at 40°C, suggesting a potential role for PI3K in this process [].
Q9: What is the role of LY303511 in regulating the expression of proteins encoded by adenoviruses?
A9: LY303511 upregulates the expression of proteins encoded by recombinant replication-defective adenoviruses. This effect is observed with various adenoviruses, including those carrying therapeutically relevant genes like herpes simplex virus thymidine kinase []. The mechanism behind this upregulation involves both mTOR-dependent and -independent pathways [].
Q10: What is the role of LY303511 in regulating the inwardly rectifying K+ (Kir) current in retinal pigment epithelial (RPE) cells?
A10: LY303511, along with LY294002, has been shown to inhibit Kir currents in bovine RPE cells. This inhibition is thought to be independent of PI3K inhibition and suggests a direct blocking action on the Kir channels [].
Q11: What is the molecular formula and weight of LY303511?
A11: The molecular formula of LY303511 is C19H19NO2, and its molecular weight is 293.36 g/mol.
Q12: Is there any information on the spectroscopic data or material compatibility of LY303511?
A12: The provided research articles do not contain specific details regarding spectroscopic data, material compatibility, or the stability of LY303511 under various conditions.
Q13: Has computational modeling been used to study LY303511?
A13: Yes, computational modeling, particularly ordinary differential equations, has been employed to understand the synergistic effects of LY303511 and TRAIL in inducing cancer cell death [, ]. These models have highlighted the dynamic regulation of cFLIP, an inhibitor of caspase-8, by LY303511 [].
Q14: What is known about the structure-activity relationship (SAR) of LY303511?
A14: While detailed SAR studies are limited within the provided research, it is established that LY303511 and LY294002, despite structural similarities, exhibit distinct biological activities. LY303511 lacks the pan-PI3K inhibitory activity of LY294002, highlighting the importance of specific structural features for targeting PI3K [, ]. X-ray crystallography studies have revealed that the chromen-4-one scaffold of LY294002 represents a novel pharmacophore for BET bromodomain inhibition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



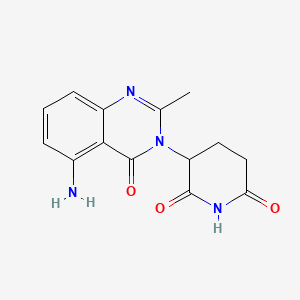
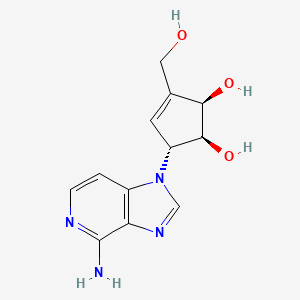
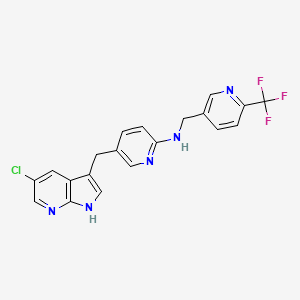

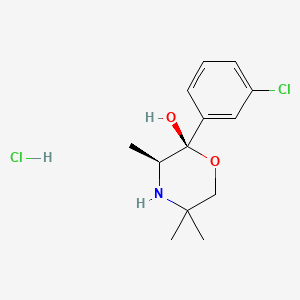
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)
